Antibacterial protein1
Description
Antibacterial Protein1 is a naturally derived or recombinantly engineered protein with demonstrated efficacy against a broad spectrum of bacterial pathogens. These proteins typically exert their effects through mechanisms like membrane disruption, enzymatic degradation of cell walls, or interference with essential bacterial metabolic pathways .
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
MQKLAEAIAAAVSAGQDKDWGKMGTSIVGIVENGITVLGKIFGF |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Characterization
Antibacterial Protein1’s structural integrity is critical for its activity. Comparative studies with biosimilars emphasize the necessity of identical primary amino acid sequences and rigorous analysis of post-translational modifications (e.g., glycosylation) to ensure functional equivalence . For example, bacteriocins (e.g., nisin) and synthetic compounds like trimethoprim analogs (e.g., compounds 1a/1b) differ fundamentally in structure:
- Bacteriocins : Ribosomally synthesized peptides with heat stability and narrow-spectrum activity .
- Synthetic small molecules (e.g., 1a/1b): Non-proteinaceous, often targeting specific enzymes (e.g., dihydrofolate reductase) .
Table 1: Structural and Functional Comparison
Mechanism of Action
- This compound : Likely disrupts bacterial membranes via pore formation or hydrolyzes peptidoglycan .
- Bacteriocins : Bind to lipid II, inhibiting cell wall synthesis and forming pores .
- Trimethoprim analogs : Inhibit folate biosynthesis, synergizing with sulfonamides .
- Dihydropyridine analogs : Target topoisomerases, inducing DNA damage .
Spectrum of Activity and Efficacy
- This compound : Broad-spectrum activity inferred from its protein nature, akin to lysozymes .
- Bacteriocins : Narrow spectrum (e.g., nisin targets Gram-positive bacteria) .
- Trimethoprim analogs : Effective against Gram-negative pathogens (e.g., E. coli) .
- Dihydropyridine analogs : Enhanced potency against multidrug-resistant strains (e.g., Staphylococcus aureus) .
Table 2: Efficacy Metrics
Pharmacokinetics and Stability
- This compound : Susceptible to proteolytic degradation, necessitating formulation improvements (e.g., encapsulation) .
- Bacteriocins : Stable under high temperatures but degrade in gastrointestinal environments .
- Synthetic compounds : Superior oral bioavailability and longer half-lives (e.g., dihydropyridines) .
Resistance Profiles
Key Research Findings and Challenges
- Bacteriocins : Over 407 bacteriocins cataloged, with only 10% clinically tested due to stability issues .
- Engineered Proteins : Functionalization (e.g., PEGylation) enhances stability but may reduce activity .
- Synthetics vs. Proteins : Small molecules dominate clinical use due to better pharmacokinetics, but proteins offer lower resistance risk .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
